巴瑞替尼
概述
描述
Baricitinib is an immunomodulatory medication primarily used for the treatment of rheumatoid arthritis, alopecia areata, and COVID-19. It is marketed under the brand name Olumiant. Baricitinib functions as an inhibitor of Janus kinase (JAK), specifically targeting the subtypes JAK1 and JAK2 .
科学研究应用
Baricitinib has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying JAK inhibitors.
Biology: Investigated for its effects on cellular signaling pathways.
Medicine: Approved for treating rheumatoid arthritis, alopecia areata, and COVID-19.
Industry: Utilized in the pharmaceutical industry for the development of new therapeutic agents.
作用机制
Target of Action
Baricitinib primarily targets Janus kinases (JAKs) , specifically JAK1 and JAK2 . JAKs are tyrosine protein kinases that play a crucial role in pro-inflammatory signaling pathways . Overactive JAKs have been implicated in autoimmune disorders, such as rheumatoid arthritis .
Mode of Action
Baricitinib acts as an inhibitor of JAK1 and JAK2 . By inhibiting the actions of these kinases, baricitinib attenuates JAK-mediated inflammation and immune responses . This results in a reduction of the inflammatory response and alleviation of symptoms in conditions such as rheumatoid arthritis .
Biochemical Pathways
Baricitinib affects the JAK/STAT signaling pathway, which is involved in the signaling of several cytokines pivotal in the pathophysiology of diseases like systemic lupus erythematosus . It also impacts the TGF-β1/non-Smad and TGF-β1/JAK/STAT signaling pathways, which are involved in fibroblast activation and epithelial cell injury .
Pharmacokinetics
Baricitinib exhibits dose-linear and time-independent pharmacokinetics . Following oral administration, the maximum plasma concentration (Cmax) of baricitinib is reached in a median time of approximately 1 hour . The absolute bioavailability of baricitinib is 79%, with food having no clinically relevant effects on its pharmacokinetics . The mean terminal half-life of baricitinib is between 5.7 to 7.3 hours .
Result of Action
The action of baricitinib results in the downregulation of key cytokines that are upregulated in patients with conditions like systemic lupus erythematosus . This includes cytokines such as C-C motif chemokine ligand (CCL) 19, C-X-C motif chemokine ligand (CXCL) 10, tumour necrosis factor alpha (TNF-α), TNF receptor superfamily member (TNFRSF)9/CD137, PD-L1, IL-6 and IL-12β . This downregulation may play a role in a multitargeted mechanism beyond the IFN signature .
Action Environment
Environmental factors can influence the action, efficacy, and stability of baricitinib. For instance, the presence of other medications, disease severity, and individual patient characteristics can impact the effectiveness of baricitinib . .
生化分析
Biochemical Properties
Baricitinib interacts with key enzymes and proteins in the JAK-STAT signaling pathway. It inhibits JAK1 and JAK2, which leads to the downregulation of the signaling pathways that they mediate . This includes the pathways of several cytokines and growth factors, which are involved in immune response and inflammation .
Cellular Effects
Baricitinib has a profound effect on various types of cells, particularly immune cells. By inhibiting JAK1 and JAK2, it disrupts the signaling pathways of cytokines and growth factors, which can lead to a reduction in inflammation and immune response . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Baricitinib involves its binding to JAK1 and JAK2, inhibiting their activity. This prevents the phosphorylation and activation of STAT proteins, which are involved in the transcription of genes associated with immune response and inflammation .
Metabolic Pathways
Baricitinib is involved in the JAK-STAT signaling pathway. It interacts with JAK1 and JAK2, inhibiting their activity and thereby disrupting the pathway .
Subcellular Localization
It is known that the drug acts on JAK1 and JAK2, which are located in the cytoplasm of cells .
准备方法
Synthetic Routes and Reaction Conditions
Baricitinib can be synthesized through multiple routes. One efficient method involves the conversion of tert-butyl 3-oxoazetidine-1-carboxylate to 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile via the Horner–Emmons reaction, followed by deprotection of the N-Boc-group and a final sulfonamidation reaction. The nucleophilic addition reaction is then carried out to afford the borate intermediate, which is finally subjected to Suzuki coupling with 4-chloro-7-H-pyrrolo[2,3-d]pyrimidine .
Industrial Production Methods
The industrial production of baricitinib involves a similar synthetic route but optimized for large-scale production. The process includes the preparation of intermediate compounds, followed by coupling reactions and purification steps to ensure high yield and purity .
化学反应分析
Types of Reactions
Baricitinib undergoes various chemical reactions, including:
Oxidation: Baricitinib can be oxidized under specific conditions, leading to the formation of degradation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the synthesis of baricitinib
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various nucleophiles under basic conditions.
Major Products Formed
The major products formed from these reactions include various intermediates and degradation products, such as lactone impurities and dimer impurities .
相似化合物的比较
Baricitinib is often compared with other Janus kinase inhibitors such as tofacitinib and upadacitinib. While all three compounds inhibit JAK enzymes, baricitinib has a unique profile in terms of its selectivity and efficacy. It is particularly noted for its effectiveness in treating rheumatoid arthritis and its approval for COVID-19 treatment .
List of Similar Compounds
Tofacitinib: Another JAK inhibitor used for rheumatoid arthritis.
Upadacitinib: A selective JAK1 inhibitor used for similar indications.
Ruxolitinib: Primarily used for myelofibrosis and polycythemia vera.
Baricitinib stands out due to its broad range of applications and its specific inhibition of JAK1 and JAK2, making it a valuable therapeutic agent in various medical conditions.
属性
IUPAC Name |
2-[1-ethylsulfonyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]azetidin-3-yl]acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N7O2S/c1-2-26(24,25)22-9-16(10-22,4-5-17)23-8-12(7-21-23)14-13-3-6-18-15(13)20-11-19-14/h3,6-8,11H,2,4,9-10H2,1H3,(H,18,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUZMWHLSFXCVMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CC(C1)(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N7O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30152228 | |
Record name | Baricitinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30152228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
As members of the tyrosine kinase family, Janus kinases (JAKs) are intracellular enzymes that modulate signals from cytokines and growth factor receptors involved in hematopoiesis, inflammation, and immune cell function. Upon binding of extracellular cytokines and growth factors, JAKs phosphorylate and activate Signal Transducers and Activators of Transcription (STATs). STATs modulate intracellular activity, including gene transcription of inflammatory mediators that promote an autoimmune response, such as IL-2, IL-6, IL-12, IL-15, IL-23, IFN-γ, GM-CSF, and interferons. The JAK-STAT pathway has been implicated in the pathophysiology of rheumatoid arthritis, as it is associated with an overproduction of inflammatory mediators. There are four JAK proteins: JAK 1, JAK 2, JAK 3 and TYK2. JAKs form homodimers or heterodimers and pair differently in different cell receptors to transmit cytokine signaling. Baricitinib is a selective and reversible inhibitor of JAK1 and JAK2 with less affinity for JAK3 and TYK2; however, the relevance of inhibition of specific JAK enzymes to therapeutic effectiveness is not currently known. Baricitinib inhibits the activity of JAK proteins and modulates the signaling pathway of various interleukins, interferons, and growth factors. It was also shown to decrease the proliferation of JAK1/JAK2 expression in mutated cells and induce cell apoptosis. | |
Record name | Baricitinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11817 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1187594-09-7 | |
Record name | Baricitinib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187594-09-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Baricitinib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1187594097 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Baricitinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11817 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Baricitinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30152228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | {1-(ETHYLSULFONYL)-3-[4-(7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL)-1H-PYRAZOL-1-YL]AZETIDIN-3-YL}ACETONITRILE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BARICITINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ISP4442I3Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。